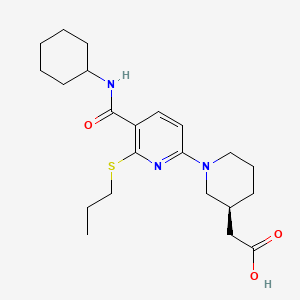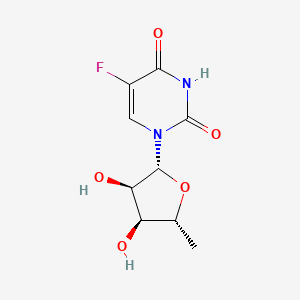
IRINOTECAN HYDROCHLORIDE Trihydrate
Vue d'ensemble
Description
IRINOTECAN HYDROCHLORIDE Trihydrate is a water-soluble analogue of camptothecin, a natural compound extracted from the Chinese tree Camptotheca acuminata . It is a topoisomerase inhibitor used primarily in chemotherapy to treat metastatic carcinoma of the colon or rectum and pancreatic adenocarcinoma . The compound was first commercially available in Japan in 1994 and was approved by the FDA in 1996 .
Applications De Recherche Scientifique
IRINOTECAN HYDROCHLORIDE Trihydrate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for treating various cancers, including colorectal and pancreatic cancers . In biological research, it is used to study the mechanisms of DNA topoisomerase inhibition and the effects of chemotherapy on cancer cells . The compound is also used in the development of new drug formulations and delivery systems, such as liposomal formulations and nanoparticles .
Mécanisme D'action
Target of Action
Irinotecan Hydrochloride Trihydrate, also known as Irinotecan Hcl Trihydrate, primarily targets DNA topoisomerase I . This enzyme plays a crucial role in DNA replication and transcription by relieving the torsional strain that arises during the unwinding of the DNA double helix .
Biochemical Pathways
Upon administration, Irinotecan is converted into its active metabolite, SN-38, by a carboxylesterase-converting enzyme primarily in the liver and gastrointestinal tract . The formation of the topoisomerase I-DNA complex prevents the religation of the DNA strands, inducing single-stranded DNA breaks . These breaks are then converted into double-stranded breaks during DNA replication, which can lead to cell death .
Pharmacokinetics
Irinotecan undergoes metabolism in the liver, where it is converted into its active metabolite, SN-38 . The drug and its metabolites are primarily excreted via the bile duct and kidneys . The elimination half-life of Irinotecan is approximately 6 to 12 hours .
Action Environment
The action of Irinotecan can be influenced by various environmental factors. For instance, the conversion of Irinotecan into its active metabolite, SN-38, is primarily carried out in the liver and gastrointestinal tract . Therefore, the function of these organs can significantly impact the efficacy of the drug. Additionally, genetic variations, such as the presence of two copies of the UGT1A1*28 gene variant, can increase the risk of side effects .
Analyse Biochimique
Biochemical Properties
Irinotecan Hydrochloride Trihydrate is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract . Both this compound and SN-38 inhibit DNA topoisomerase I , acting on the S and G2 phases of the cell cycle . They bind to the topoisomerase I-DNA complex and prevent the religation of the DNA strands .
Cellular Effects
This compound and its active metabolite SN-38 mediate antitumor activity by forming a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death . In glioma models, this compound decreases the number of tumor vessels and decreases expression of VEGF and HIF-1α, inhibiting tumor growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves the formation of a complex with topoisomerase I and blocking its enzymatic activity, thereby interfering with DNA synthesis . This leads to the arrest of the cell cycle in the S-G2 phase and cancer cell death .
Temporal Effects in Laboratory Settings
It is known that the compound is stable at room temperature for at least two weeks .
Metabolic Pathways
Upon administration, this compound is converted primarily in the liver into its active metabolite, SN-38, by carboxylesterase . Both this compound and SN-38 inhibit DNA topoisomerase I .
Transport and Distribution
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Subcellular Localization
It is known that the compound is converted into its active metabolite, SN-38, by carboxylesterase in the liver and gastrointestinal tract .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of IRINOTECAN HYDROCHLORIDE Trihydrate involves the preparation of 7-ethyl-10-hydroxycamptothecin (SN-38) as an intermediate . This intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to obtain crude IRINOTECAN, which is purified by column chromatography and further converted into its hydrochloride trihydrate salt .
Industrial Production Methods: Industrial production of this compound typically involves a semi-synthetic approach starting from natural camptothecin. The process includes multiple steps of chemical reactions and purification to achieve the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: IRINOTECAN HYDROCHLORIDE Trihydrate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The compound is primarily converted into its active metabolite, SN-38, by carboxylesterase in the liver .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include hydrochloric acid, potassium hydroxide, and various organic solvents . The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and purity of the compound .
Major Products Formed: The major product formed from the reactions of this compound is SN-38, which is a potent inhibitor of DNA topoisomerase I . This metabolite plays a crucial role in the compound’s antitumor activity .
Comparaison Avec Des Composés Similaires
IRINOTECAN HYDROCHLORIDE Trihydrate is unique among topoisomerase inhibitors due to its water solubility and enhanced stability . Similar compounds include topotecan and camptothecin, which also inhibit DNA topoisomerase I but differ in their solubility and pharmacokinetic properties . Topotecan, for example, is less water-soluble and has a shorter half-life compared to this compound .
Propriétés
Numéro CAS |
136572-09-3 |
|---|---|
Formule moléculaire |
C33H41ClN4O7 |
Poids moléculaire |
641.2 g/mol |
Nom IUPAC |
[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate;hydrate;hydrochloride |
InChI |
InChI=1S/C33H38N4O6.ClH.H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;1H2/t33-;;/m0../s1 |
Clé InChI |
OHNBIIZWIUBGTK-NYPSMHOZSA-N |
SMILES |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.Cl |
Apparence |
Yellow solid powder |
Key on ui other cas no. |
136572-09-3 |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
7 Ethyl 10 hydroxycamptothecin 7-ethyl-10-hydroxycamptothecin Camptosar Camptothecin 11 camptothecin-11 CPT 11 CPT-11 CPT11 irinotecan irinotecan hydrochloride Irrinotecan NK012 compound SN 38 SN 38 11 SN-38 SN-38-11 SN3811 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(Z)-7-[(1R,2R,3R,5R)-5-chloro-2-[(E,3S)-3-cyclohexyl-3-hydroxyprop-1-enyl]-3-hydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1684392.png)

![(5E)-5-[2-[(1E,3E)-5-hydroxy-5-[1-(3-phenylprop-2-ynyl)cyclobutyl]penta-1,3-dienyl]cyclohexylidene]pentanoic acid](/img/structure/B1684394.png)
![butyl 1-[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B1684395.png)
![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)

